molecular formula C11H16N2O2S B2373726 Ethyl 2-amino-4-cyclopentyl-1,3-thiazole-5-carboxylate CAS No. 2113747-85-4

Ethyl 2-amino-4-cyclopentyl-1,3-thiazole-5-carboxylate

Cat. No. B2373726
CAS RN: 2113747-85-4
M. Wt: 240.32
InChI Key: WWAZUHRZDWMEMS-UHFFFAOYSA-N
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Description

2-Aminothiazoles are a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues . They have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .


Synthesis Analysis

The synthesis of 2-aminothiazole-4-carboxylate Schiff bases has been studied . Eight compounds were synthesized and characterized by FTIR and NMR .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by FTIR and NMR .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied . These compounds showed good minimum inhibitory concentration (MIC) values .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied . These compounds showed moderate to significant antibacterial and antifungal potential .

Mechanism of Action

The mechanism of action of similar compounds has been studied through docking studies . These compounds could be considered to act as antagonists against target UDP-N-acetylmuramate/ l -alanine ligase .

properties

IUPAC Name

ethyl 2-amino-4-cyclopentyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-2-15-10(14)9-8(13-11(12)16-9)7-5-3-4-6-7/h7H,2-6H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWAZUHRZDWMEMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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